molecular formula C13H12ClNO B114195 3-(4-Chlorophenoxy)benzylamine CAS No. 154108-30-2

3-(4-Chlorophenoxy)benzylamine

Cat. No. B114195
CAS RN: 154108-30-2
M. Wt: 233.69 g/mol
InChI Key: OARRDZAFQFAGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenoxy)benzylamine, also known as 3-CPBA, is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 143-145 °C and is soluble in water and organic solvents. 3-CPBA has a molecular weight of 221.65 g/mol and a molecular formula of C11H10ClNO. It is most commonly used as a reagent in organic synthesis and as a building block for the preparation of other compounds.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, structurally related to 3-(4-Chlorophenoxy)benzylamine, have been extensively studied for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate toxicity to both mammalian and aquatic life. The degradation of chlorophenols depends significantly on the presence of adapted microflora capable of biodegrading these compounds, although environmental conditions can alter their persistence, which can become moderate to high, especially for 3-chlorophenol derivatives. Bioaccumulation is generally expected to be low for these compounds, despite their strong organoleptic effects (K. Krijgsheld & A. D. Gen, 1986).

Precursor to Dioxins in Incineration Processes

Chlorophenols, including compounds structurally similar to this compound, are identified as significant precursors to dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). The correlation between chlorophenol (CP) concentrations and the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) highlights the role of CPs in dioxin emission profiles. The review of chlorophenols in MSWI processes underscores the importance of understanding CPs' role in forming environmentally persistent and toxic compounds (Yaqi Peng et al., 2016).

Antioxidant and Radical Scavenging Activities

Studies on chromones and derivatives, which share a phenolic structure with this compound, have shown significant antioxidant activities. These compounds neutralize active oxygen and interrupt free radical processes, delaying or inhibiting cell impairment leading to various diseases. The radical scavenging activity of chromones is largely attributed to specific structural features such as the double bond, a carbonyl group, and specific hydroxyl group arrangements. This suggests that this compound and its derivatives could have potential applications in preventing oxidative stress-related conditions (Preeti Yadav et al., 2014).

Potential Antimicrobial and Anti-inflammatory Agents

Benzofused thiazole derivatives, related to the structural framework of this compound, have been explored for their pharmacological potentials, including antioxidant and anti-inflammatory activities. The synthesis and evaluation of these derivatives have shown distinct anti-inflammatory activity compared to standard references. Furthermore, these compounds have demonstrated potential antioxidant activity against various reactive species, suggesting the versatility of the benzofused thiazole scaffold in developing new therapeutic agents with anti-inflammatory and antioxidant capabilities (Dattatraya G. Raut et al., 2020).

Safety and Hazards

The safety and hazards associated with “3-(4-Chlorophenoxy)benzylamine” are not well-documented in the available literature .

Future Directions

The future directions for “3-(4-Chlorophenoxy)benzylamine” are not well-documented in the available literature .

properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARRDZAFQFAGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397469
Record name 3-(4-CHLOROPHENOXY)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154108-30-2
Record name 3-(4-CHLOROPHENOXY)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.